molecular formula C6H9ClF3NO2 B2449725 (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2418594-02-0

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No. B2449725
M. Wt: 219.59
InChI Key: BMWFEFNXLHQUAF-MMALYQPHSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Pyrrolidinone Building Block

(5S)‐5‐(Trifluoromethyl)pyrrolidin‐2‐one is a key building block in fluoroorganic chemistry. It is produced from pyroglutamic acid and sulfur tetrafluoride, leading to enantiomerically pure (5S)-5-(trifluoromethyl)pyrrolidin-2-one. This compound enables the one-step synthesis of γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine on a multigram scale (Bezdudny et al., 2011).

Antibacterial Agent

Compounds containing (3S,5S)-5-substituted pyrrolidin-3-ylthio groups, like (1R,5S,6S)-2-[(3S,5S)-5-substituted pyrrolidin-3-ylthio]-6-[(1R)-1-hydroxyethyl]-1- methylcarbapen-2-em-3-carboxylic acids, demonstrate potent antibacterial activity against a broad range of bacteria, including Pseudomonas aeruginosa. These carbapenems, such as S-4661, are significant in their balanced and potent antibacterial properties (Iso et al., 1996).

Biotransformation Applications

The biotransformation of pyrrolidine-2,5-dicarboxamides, including (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives, is significant in organic synthesis. Using Rhodococcus erythropolis AJ270, an amidase-containing microbial catalyst, these compounds undergo kinetic resolution and desymmetrization, yielding enantiomerically pure products. These biocatalytic processes are essential for producing aza-nucleoside analogues and druglike pyrroline-fused diazepin-11(5H)-one compounds (Chen et al., 2012).

Nitrile Anion Cyclization

Nitrile anion cyclization is utilized in the synthesis of N-tert-butyl disubstituted pyrrolidines, including (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid variants. This process enables the efficient and asymmetric creation of chiral pyrrolidines, a crucial component in various pharmaceutical and synthetic applications (Chung et al., 2005).

Synthesis of Trans-Lactams

The synthesis of pyrrolidine 5,5-trans-lactams, such as benzyl (3aS,6aR)-6,6-dimethyl-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, involves the use of a 2-ethoxy-3S-(2,2,2-trifluoro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester. The acyl iminium ion-mediated condensation in this synthesis is critical for creating pyrrolidine-based pharmaceuticals (Andrews et al., 2003).

Safety And Hazards

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Future Directions

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For a specific compound like “(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride”, you would need to search scientific literature or databases for information on these topics. Please note that not all compounds will have information available on all these topics. Some compounds may not have been fully studied yet, and for others, some of the information may not be applicable. For example, a compound that is not biologically active would not have a mechanism of action.


I hope this general approach helps you in your study of “(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride” or any other chemical compounds. If you have more specific questions or need further assistance, feel free to ask!


properties

IUPAC Name

(3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-1-3(2-10-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWFEFNXLHQUAF-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

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